

A Technical Guide to Commercial Suppliers and Applications of 2-Iodo-L-phenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Iodo-L-phenylalanine**

Cat. No.: **B556763**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and scientific applications of **2-Iodo-L-phenylalanine**. This non-canonical amino acid is a valuable tool in various research and development fields, including drug discovery, protein engineering, and molecular imaging. This guide details commercially available sources, their specifications, and key experimental protocols for its utilization.

Introduction to 2-Iodo-L-phenylalanine

2-Iodo-L-phenylalanine is a derivative of the essential amino acid L-phenylalanine, featuring an iodine atom at the ortho position of the phenyl ring. This modification imparts unique chemical properties that are leveraged in a variety of biochemical and pharmaceutical applications. Its structural similarity to L-phenylalanine allows it to be recognized by cellular machinery, including amino acid transporters, making it a valuable probe for studying biological processes.^[1] The presence of the iodine atom also provides a handle for radiolabeling, making it a precursor for imaging agents in oncology and neuroscience research.^{[2][3][4]}

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer **2-Iodo-L-phenylalanine** and its derivatives for research and development purposes. The following tables summarize the product specifications from prominent commercial vendors.

Table 1: Commercial Suppliers of **2-Iodo-L-phenylalanine**

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Chem-Impex	2-Iodo-L-phenylalanine	167817-55-2	C ₉ H ₁₀ INO ₂	291.1	≥ 98% (HPLC)[2]
Santa Cruz Biotechnology	2-Iodo-L-phenylalanine	167817-55-2	C ₉ H ₁₀ INO ₂	291.1	Information available upon request from supplier
LGC Standards	2-Iodo-L-phenylalanine	167817-55-2	C ₉ H ₁₀ INO ₂	290.976	High quality reference standard[5]

Table 2: Commercial Suppliers of **Boc-2-iodo-L-phenylalanine**

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Chem-Impex	Boc-2-iodo-L-phenylalanine	273221-78-6	C ₁₄ H ₁₈ INO ₄	391.2	≥ 99% (Chiral HPLC)[6]

Key Applications in Research and Drug Development

2-Iodo-L-phenylalanine is a versatile molecule with a growing number of applications in scientific research and pharmaceutical development.

- Drug Development: It serves as a building block in the synthesis of novel therapeutic agents, particularly in the development of peptide-based drugs targeting specific receptors.[4] Its incorporation can enhance the biological activity and stability of these peptides.

- Cancer Research: The compound is utilized in the design of targeted cancer therapies.[2] Its uptake via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumor cells, makes it a promising candidate for developing tumor-imaging agents.[1]
- Protein Engineering: The iodine atom can be incorporated into peptide sequences to study protein structure and function.[2] This allows for the investigation of the effects of halogenation on protein interactions and enzymatic activity.
- Radiolabeling and Imaging: **2-Iodo-L-phenylalanine** is a precursor for the synthesis of radioiodinated analogs, such as [¹²³I]- and [¹²⁵I]-**2-iodo-L-phenylalanine**, which are explored as tracers for Single Photon Emission Computed Tomography (SPECT) imaging.[1][3]
- Neuroscience Research: This amino acid is applied in studies of neurotransmitter systems, aiding in the understanding of neurological disorders.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments involving **2-Iodo-L-phenylalanine**.

Synthesis and Radiolabeling of 2-Iodo-L-phenylalanine for Tumor Imaging

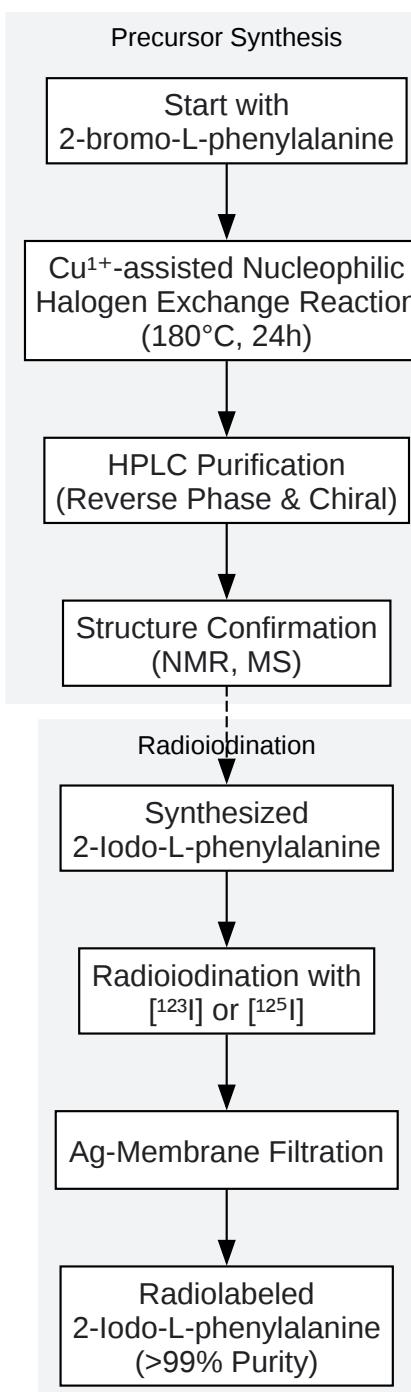
This protocol is adapted from a study focused on optimizing the synthesis of a precursor for radiolabeling.[3] The method utilizes a Cu¹⁺-assisted nucleophilic halogen exchange reaction.

Materials:

- 2-bromo-L-phenylalanine
- Sodium Iodide (NaI)
- Copper(I) Sulfate (CuSO₄)
- Stannous Sulfate (SnSO₄)
- Citric Acid (C₆H₈O₇)

- Benzoic Acid ($C_7H_6O_4$)
- n.c.a. $Na^{123}I$ or $Na^{125}I$
- Ag-membrane for filtration
- HPLC system for purification and analysis
- 1H -NMR and Mass Spectrometry for structure confirmation

Optimized Reaction Conditions for Precursor Synthesis:


- Prepare a reaction mixture with the following final concentrations:
 - 2-bromo-L-phenylalanine: 61 mM
 - NaI : 485 mM
 - $CuSO_4$: 10 mM
 - $SnSO_4$: 90 mM
 - Citric Acid: 90 mM
 - Benzoic Acid: 100 mM
- Heat the reaction mixture at $180^{\circ}C$ for 24 hours.^[3]
- Monitor the reaction progress and purify the resulting **2-Iodo-L-phenylalanine** using reverse-phase and chiral HPLC.
- Confirm the structure of the synthesized product using 1H -NMR and mass spectroscopy.

Radioiodination Procedure:

- Perform the radioiodination of the synthesized **2-Iodo-L-phenylalanine** in kit conditions using n.c.a. $Na^{123}I$ or $Na^{125}I$.
- A labeling yield of >98% can be achieved.^[3]

- Purify the radiolabeled product by Ag-membrane filtration to obtain a radiochemical purity of >99%.^[3]

Workflow for Synthesis and Radiolabeling of 2-Iodo-L-phenylalanine

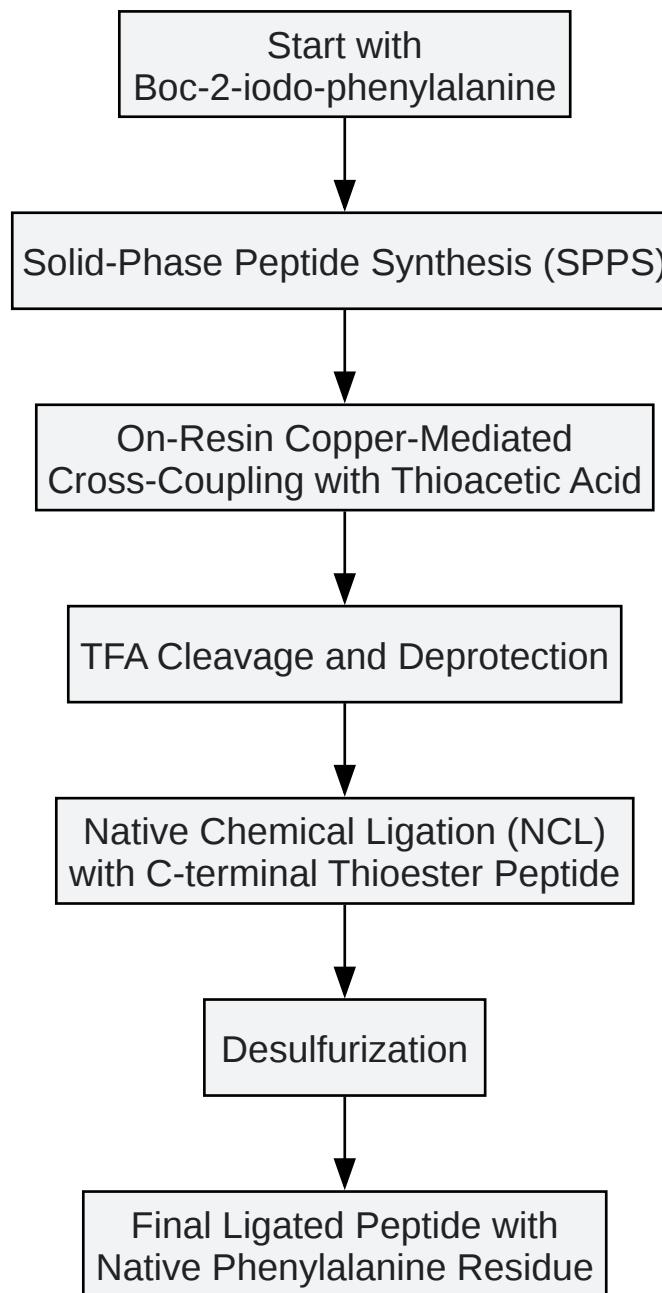
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and radiolabeling of **2-Iodo-L-phenylalanine**.

Incorporation into Peptides via Native Chemical Ligation

This protocol outlines the use of commercially available Boc-2-iodo-phenylalanine for incorporation into the N-terminus of a peptide, followed by modification for native chemical ligation (NCL). This method is adapted from a study on NCL at phenylalanine residues.^[7]

Materials:


- Boc-2-iodo-phenylalanine
- Standard solid-phase peptide synthesis (SPPS) reagents
- Thioacetic acid
- Copper catalyst
- Trifluoroacetic acid (TFA) for cleavage and deprotection
- Peptide with a C-terminal thioester
- Desulfurization reagent (e.g., nickel boride)

Procedure:

- Peptide Synthesis: Incorporate Boc-2-iodo-phenylalanine at the N-terminus of the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.
- On-Resin Modification: Perform a solid-phase copper-mediated cross-coupling reaction with thioacetic acid on the fully synthesized peptide still attached to the resin. This step introduces a protected thiol group.
- Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using trifluoroacetic acid (TFA). This step also deprotects the thiol, yielding an N-terminal 2-mercaptophenylalanine residue.

- Native Chemical Ligation: React the peptide containing the N-terminal 2-mercaptophenylalanine with a peptide containing a C-terminal thioester. The reaction typically proceeds to completion within minutes to a few hours at room temperature.[\[7\]](#)
- Desulfurization: After successful ligation, desulfurize the ligation product using a reagent such as nickel boride to yield a native phenylalanine residue at the ligation site.

Workflow for Peptide Ligation using 2-Iodo-L-phenylalanine

[Click to download full resolution via product page](#)

Caption: Workflow for peptide ligation using **2-Iodo-L-phenylalanine**.

Safety Information

Safety Data Sheets (SDS) for **2-Iodo-L-phenylalanine** and its derivatives should be consulted prior to handling. In general, these compounds may cause skin and eye irritation, and may be harmful if swallowed or inhaled.^[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Iodo-L-phenylalanine is a valuable and commercially accessible tool for researchers and professionals in drug development and chemical biology. Its unique properties facilitate a range of applications, from the synthesis of novel therapeutics to advanced imaging techniques. The detailed protocols and supplier information provided in this guide are intended to support the effective utilization of this versatile non-canonical amino acid in cutting-edge research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Iodo-L-phenylalanine | 167817-55-2 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Iodo-L-phenylalanine | CAS 167817-55-2 | LGC Standards [lgcstandards.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [A Technical Guide to Commercial Suppliers and Applications of 2-Iodo-L-phenylalanine]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b556763#commercial-suppliers-of-2-iodo-l-phenylalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com